An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)ethane-1,2-diol: Physicochemical Characteristics, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)ethane-1,2-diol: Physicochemical Characteristics, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dichlorophenyl)ethane-1,2-diol is a vicinal diol functionalized with a dichlorinated phenyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for various pharmacologically active molecules. The presence of the dichlorophenyl group imparts specific lipophilic and electronic properties, while the diol functionality offers multiple points for further chemical modification. Understanding the core physical and chemical characteristics of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of its known and predicted properties, outlines a plausible synthetic route, and details relevant analytical techniques for its characterization.
Physicochemical Properties
Core Molecular and Physical Characteristics
The fundamental molecular identifiers and computed physical properties for 1-(2,4-Dichlorophenyl)ethane-1,2-diol are summarized below. These values are essential for stoichiometric calculations, analytical interpretations, and predicting its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dichlorophenyl)ethane-1,2-diol | PubChem[1] |
| CAS Number | 14866-28-5 | PubChem[1] |
| Molecular Formula | C₈H₈Cl₂O₂ | PubChem[1] |
| Molecular Weight | 207.05 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Note: Experimental values for melting point, boiling point, and specific solubility are not widely reported. For context, a related compound, (S)-1-(2-chlorophenyl)ethane-1,2-diol, has a reported melting point of 68-75 °C and a boiling point of 293 °C. Another related compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, has a melting point of 62 °C[2]. These values suggest that 1-(2,4-Dichlorophenyl)ethane-1,2-diol is likely a solid at room temperature with a relatively high boiling point.
Solubility Profile
Based on its chemical structure, a qualitative solubility profile can be predicted. The presence of two hydroxyl groups suggests potential solubility in polar protic solvents through hydrogen bonding. However, the dichlorophenyl ring introduces significant lipophilicity. Therefore, a mixed solubility profile is expected.
-
Predicted High Solubility: In moderately polar organic solvents such as alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Predicted Moderate to Low Solubility: In non-polar solvents like hexanes and toluene.
-
Predicted Low Solubility: In water, due to the hydrophobic nature of the dichlorinated aromatic ring.
Synthesis Pathway
A common and effective method for the synthesis of vicinal diols from alkenes is through dihydroxylation. A plausible synthetic route to 1-(2,4-Dichlorophenyl)ethane-1,2-diol would, therefore, start from the corresponding styrene derivative, 2,4-dichloro-1-vinylbenzene.
Caption: Proposed synthesis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol.
Experimental Protocol: Dihydroxylation of 2,4-Dichloro-1-vinylbenzene
This protocol is a generalized procedure based on the well-established Upjohn dihydroxylation, which offers a reliable method for the synthesis of vicinal diols.
Materials:
-
2,4-Dichloro-1-vinylbenzene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-1-vinylbenzene in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (approximately 1.1 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 1-(2,4-Dichlorophenyl)ethane-1,2-diol.
Causality Behind Experimental Choices:
-
NMO as Co-oxidant: Osmium tetroxide is a powerful but toxic and expensive oxidizing agent. Using it in catalytic amounts with a stoichiometric co-oxidant like NMO regenerates the Os(VIII) species, making the process more economical and safer.
-
Acetone/Water Solvent System: This solvent mixture is used to dissolve both the non-polar organic substrate and the polar NMO.
-
Sodium Sulfite Quench: Sodium sulfite is a reducing agent that quenches the reaction by reducing any remaining osmate esters and excess OsO₄.
Analytical Characterization
A suite of analytical techniques is essential for the unambiguous identification and purity assessment of 1-(2,4-Dichlorophenyl)ethane-1,2-diol.
Caption: Key analytical techniques for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons. The aromatic region would likely display a complex splitting pattern due to the dichlorosubstitution. The benzylic proton (CH-OH) would appear as a multiplet, coupled to the methylene protons. The methylene protons (CH₂-OH) would also be a multiplet. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbons bearing the hydroxyl groups would appear in the 60-80 ppm range, while the six aromatic carbons would be found in the 120-145 ppm region, with the carbons directly attached to the chlorine atoms being deshielded.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. The spectrum would also show characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak [M]⁺ at m/z 206 (for ³⁵Cl isotopes) would be expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks in a rough ratio of 9:6:1). Common fragmentation pathways would include the loss of water, a hydroxymethyl group (CH₂OH), and cleavage of the C-C bond between the two hydroxyl-bearing carbons.
-
Electrospray Ionization (ESI-MS): In ESI-MS, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ would likely be observed, providing a softer ionization method that often preserves the molecular ion.
Protocol for GC-MS Analysis: A general protocol for the analysis of chlorinated organic compounds by GC-MS is as follows:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Gas Chromatography: Use a non-polar or moderately polar capillary column (e.g., DB-5ms). Program the oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a scanning range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to 1-(2,4-Dichlorophenyl)ethane-1,2-diol by its retention time and compare the obtained mass spectrum with the expected fragmentation pattern and isotopic distribution.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
For general guidance, the safety data for ethane-1,2-diol (ethylene glycol) indicates it can be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure[3]. Chlorinated organic compounds as a class can have varying toxicological profiles, and some are known to be persistent in the environment[4]. Therefore, cautious handling is advised.
Conclusion
1-(2,4-Dichlorophenyl)ethane-1,2-diol is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structural and physicochemical properties, drawing from available data and theoretical predictions. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this and similar molecules. As with any chemical entity, a commitment to safety and rigorous analytical characterization is essential for successful and reproducible research outcomes.
References
-
PubChem. 1-(2,4-Dichlorophenyl)ethane-1,2-diol. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Bis(4-chlorophenyl)ethane-1,2-diol. National Center for Biotechnology Information. [Link]
-
OPUS. Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Ethane-1,2-diol. [Link]
-
ChemBK. 1,2-Ethanediol, 1-(2,4-dichlorophenyl)-, dimethanesulfonate, (S)-. [Link]
-
National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Chlorine. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]
-
PubChem. 1,2-Dichlor-1,2-Ethandiol. National Center for Biotechnology Information. [Link]
-
Hach. Chlorine Analysis. [Link]
-
Preprints. Experimental and Theoretical Insights to Physicochemical Properties of Aqueous Solutions of 1, 2-Ethanediol and 1, 2, 3-Propanet. [Link]
-
NIST. Ethanone, 1-(2,4-dichlorophenyl)-. National Institute of Standards and Technology. [Link]
-
Carl ROTH. Safety Data Sheet: Ethanediol. [Link]
-
RSC Publishing. Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. [Link]
-
SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. [Link]
-
CPAChem. Safety data sheet. [Link]
-
ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]
-
ResearchGate. (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. [Link]
-
Cheméo. Chemical Properties of Ethane, 1,2-dichloro- (CAS 107-06-2). [Link]
-
Quora. How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,2-Dichloroethane. [Link]
-
PubChem. (R)-1-(2-Chlorophenyl)ethane-1,2-diol. National Center for Biotechnology Information. [Link]
Sources
- 1. 1-(2,4-Dichlorophenyl)ethane-1,2-diol | C8H8Cl2O2 | CID 13084216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorp ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00430A [pubs.rsc.org]
